2-Methylbenzo[g]quinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-methylbenzo[g]quinazolin-4-amine |
InChI |
InChI=1S/C13H11N3/c1-8-15-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16-8/h2-7H,1H3,(H2,14,15,16) |
InChI Key |
QUEFMYHZFFCKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=CC=CC=C3C=C2C(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 2 Methylbenzo G Quinazolin 4 Amine and Its Analogues
Retrosynthetic Analysis for 2-Methylbenzo[g]quinazolin-4-amine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-methyl-(4H)3-substituted quinazolin-4-ones, a common retrosynthetic approach involves disconnecting the quinazolinone ring to reveal key precursors like anthranilic acid and acetic anhydride. researchgate.netresearchgate.net This strategy suggests that the quinazolinone can be formed through the condensation of these precursors with a substituted primary amine. researchgate.netresearchgate.net
A primary disconnection of the this compound molecule is at the C4-amino group, leading to a 4-substituted benzo[g]quinazoline (B13665071) intermediate. Further disconnection of the quinazoline (B50416) ring suggests a cyclization reaction of a naphthalene-based precursor. A logical approach involves the disconnection of the N1-C2 and C4-N3 bonds, which points towards a strategy involving a 2-amino-3-naphthoic acid derivative and a source for the methylamine (B109427) at the C4 position. Another key disconnection is between the naphthalene (B1677914) ring and the pyrimidine (B1678525) ring, suggesting a strategy that involves building the quinazoline ring onto a pre-existing naphthalene structure.
Conventional Multistep Synthetic Routes to Benzo[g]quinazolin-4-amines
Classical approaches to the synthesis of benzo[g]quinazolin-4-amines typically involve multistep sequences that have been refined over time.
The synthesis of quinazoline derivatives often begins with precursors containing the core ring structure. For benzo[g]quinazolines, naphthalene derivatives are the logical starting point. nih.gov A common strategy involves the use of 2-amino-3-naphthoic acid. This precursor can be reacted with a suitable reagent to introduce the remaining atoms of the quinazoline ring. For instance, reaction with an appropriate amidine or a related nitrogen-containing functional group can lead to the formation of the quinazoline ring system.
Another approach starts with appropriately substituted naphthalenes that can be chemically modified to form the necessary precursors for cyclization. For example, a substituted naphthalene can be nitrated, then reduced to an amine, followed by the introduction of a carboxyl group or its equivalent at the adjacent position to create a 2-amino-3-naphthoic acid analogue.
The fusion of the quinazoline ring system onto a naphthalene core, known as benzo[g]annulation, is a critical step in the synthesis. Various cyclization strategies have been developed to achieve this. One common method is the acid-mediated cycloisomerization of appropriately substituted precursors. beilstein-journals.orgnih.gov For example, a pyrimidine derivative with an aryl and an ethynyl (B1212043) substituent can undergo cyclization in the presence of a strong Brønsted acid to form the benzo[f]quinazoline (B14752245) ring system. researchgate.net While this example illustrates a strategy for a different isomer, the principle of acid-catalyzed cyclization is broadly applicable.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are powerful tools for constructing the precursors needed for cyclization. beilstein-journals.orgnih.gov These reactions allow for the precise and efficient formation of carbon-carbon bonds, enabling the assembly of complex molecular frameworks that can then undergo the final cyclization to the desired benzo[g]quinazoline.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in multistep syntheses. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and catalyst. For instance, in the synthesis of quinazolin-4(3H)-ones, various solvents and catalysts have been explored to improve efficiency. researchgate.net The use of DMSO as both a solvent and a catalyst at elevated temperatures has been reported for the synthesis of quinazolinones from 2-aminobenzamide (B116534) and benzylamine. researchgate.net
The choice of base and the presence of additives can also significantly impact the outcome of the reaction. For example, in the synthesis of functionalized quinazolines from 1-(2-bromophenyl)-methanamines and amidines, K3PO4 was used as the base and pivalic acid as an additive to facilitate the CuI-catalyzed tandem reaction. nih.gov Careful optimization of these conditions is essential to overcome challenges such as low yields and the formation of side products. researchgate.net
The table below summarizes the optimization of reaction conditions for a related quinazolinone synthesis, highlighting the impact of different parameters on the reaction outcome.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | DMSO | Room Temp | 0 |
| 2 | None | DMSO | 140 | 23 |
| 3 | H2O2 | DMSO | 140 | 52 |
| 4 | K2S2O8 | DMSO | 120 | 85 (with DABCO) |
| 5 | NH4I | DMSO | 120 | 82 (with TBHP) |
This table is a representative example based on reported optimizations for quinazolinone synthesis and may not directly correspond to the synthesis of this compound. acs.org
Modern and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. These modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.comsci-hub.catrsc.org
In the context of quinazoline synthesis, microwave-assisted methods have been successfully employed. For example, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been achieved in good to excellent yields via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process. mdpi.com This method involves the irradiation of a solution of the benzoxazinone (B8607429) and hydrazine (B178648) monohydrate in ethanol (B145695) in a microwave tube. mdpi.com Similarly, microwave irradiation has been used to facilitate the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines via an iron-catalyzed cyclization in water or DMF. sci-hub.catrsc.org
The application of microwave technology to the synthesis of this compound could offer significant advantages over traditional methods by providing a rapid and efficient route to this important heterocyclic compound. The general procedure for a microwave-assisted synthesis of quinazolinone derivatives is outlined below.
| Step | Description |
| 1 | A mixture of the substituted 2-halobenzoic acid and amidine hydrochloride is prepared in a suitable solvent (e.g., water or DMF) under an inert atmosphere. |
| 2 | A base, such as Cs2CO3, is added to the mixture. |
| 3 | A catalyst system, for example, Fe2(acac)3 and a ligand like DMEDA, is introduced. |
| 4 | The reaction mixture is irradiated in a microwave oven at a specific temperature for a short duration (e.g., 30 minutes). |
This table outlines a general procedure for microwave-assisted quinazolinone synthesis and serves as a template for developing a specific protocol for this compound. sci-hub.cat
One-Pot Multicomponent Reaction Pathways
One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry, allowing for the construction of complex molecules like quinazolines in a single step from three or more starting materials. bohrium.comnih.gov This approach is highly valued for its atom economy, reduced reaction times, and minimization of waste. nih.govnih.gov
Several MCR strategies have been developed for the synthesis of the broader quinazoline class, which can be adapted for this compound. A common approach involves the condensation of an anthranilamide derivative, an aldehyde, and a nitrogen source. For instance, a three-component reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate (B79036) has been utilized to produce 2-arylquinazolines in moderate to excellent yields. nih.gov Another notable MCR involves the reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, to yield diverse quinazoline structures. organic-chemistry.org
Microwave-assisted MCRs have also proven effective. For example, the synthesis of 2,4-disubstituted-1,2-dihydroquinazolines has been achieved through the reaction of aromatic aldehydes and 2-aminobenzophenone (B122507) using urea (B33335) as an ammonia (B1221849) source under microwave irradiation. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Furthermore, a catalyst-free, one-pot, three-component synthesis of quinazolin-4-carboxamides has been reported using 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, aldehydes, and ammonium acetate (B1210297), demonstrating good functional group tolerance. bohrium.com
The following table summarizes key one-pot multicomponent reactions for the synthesis of quinazoline derivatives:
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| (2-Aminophenyl)methanols, Aldehydes, Ceric Ammonium Nitrate | One-pot tandem reaction | 2-Arylquinazolines | nih.gov |
| 2-Aminobenzonitriles, Aldehydes, Arylboronic Acids | Palladium catalyst | Diverse quinazolines | organic-chemistry.org |
| Aromatic Aldehydes, 2-Aminobenzophenone, Urea | Microwave irradiation | 2,4-Disubstituted-1,2-dihydroquinazolines | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
| 2-(2-Aminophenyl)-N,N-dialkyl-2-oxoacetamide, Aldehydes, Ammonium Acetate | Catalyst-free | Quinazolin-4-carboxamides | bohrium.com |
Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Cross-Coupling Reactions)
Catalyst-mediated synthesis, particularly using transition metals like palladium, has revolutionized the construction of complex heterocyclic systems, including benzo[g]quinazolines. These methods offer high efficiency, selectivity, and functional group tolerance. nih.gov
Palladium-catalyzed cross-coupling reactions are instrumental in forming the quinazoline core and introducing substituents. For example, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular aryl C-H amidination by isonitrile insertion to synthesize 4-amino-2-aryl(alkyl)quinazolines from N-arylamidines and isonitriles. organic-chemistry.org
Copper catalysts also play a significant role. A copper-catalyzed cascade reaction of (2-bromophenyl)methylamines and amidine hydrochlorides using air as the oxidant offers an economical and environmentally friendly route to quinazolines. organic-chemistry.org This method proceeds through sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org
Iron-catalyzed reactions have also been developed. For instance, an iron-catalyzed C(sp³)-H oxidation, intramolecular C-N bond formation, and aromatization sequence enables the synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.orgmdpi.com
The table below highlights various catalyst-mediated synthetic approaches for quinazolines:
| Catalyst | Reaction Type | Starting Materials | Product | Reference |
| Palladium(II) | Cascade Reaction | 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | 4-Arylquinazolines | organic-chemistry.org |
| Palladium | Intramolecular Aryl C-H Amidation | N-Arylamidines, Isonitriles | 4-Amino-2-aryl(alkyl)quinazolines | organic-chemistry.org |
| Copper(I) Bromide | Cascade Reaction | (2-Bromophenyl)methylamines, Amidine hydrochlorides | Quinazolines | organic-chemistry.org |
| Iron(II) Chloride | C(sp³)-H Oxidation/Cyclization | 2-Alkylamino N-H ketimines | Quinazolines | organic-chemistry.orgmdpi.com |
| Ruthenium | Dehydrogenative Coupling | 2-Aminophenyl ketones, Amines | Quinazolines | organic-chemistry.org |
| Cobalt(II) Acetate | Dehydrogenative Cyclization | 2-Aminoaryl alcohols, Ketones or Nitriles | Quinazolines | organic-chemistry.org |
| Nickel | [4+2] Annulation | Benzylamines, Nitriles | Multisubstituted quinazolines | organic-chemistry.org |
Green Chemistry Principles in Benzo[g]quinazoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov This involves the use of eco-friendly solvents, recyclable catalysts, and energy-efficient reaction conditions. openmedicinalchemistryjournal.com
A notable green approach is the use of molecular iodine as a catalyst for the benzylic sp³ C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines. organic-chemistry.org This method utilizes oxygen as the oxidant and is performed under transition-metal-, additive-, and solvent-free conditions, making it both green and economical. organic-chemistry.org
Another green synthetic route involves a metal-free method for synthesizing 2-substituted quinazolines through the 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov The use of salicylic (B10762653) acid as an organocatalyst further enhances the green credentials of this process, making it suitable for gram-scale synthesis. nih.gov
Microwave-assisted synthesis is another key green chemistry tool, often leading to shorter reaction times, higher yields, and reduced solvent usage. openmedicinalchemistryjournal.comfrontiersin.org For instance, microwave irradiation has been successfully employed in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from 2-aminobenzoic acid, acyl chlorides, and amines using a Brønsted acid ionic liquid as a catalyst. researchgate.net
The following table showcases green chemistry approaches in quinazoline synthesis:
| Green Principle | Methodology | Catalyst/Conditions | Advantage | Reference |
| Atom Economy/Renewable Oxidant | Molecular iodine-catalyzed C-H amination | I₂, O₂ (air), solvent-free | Avoids transition metals and harsh oxidants | organic-chemistry.org |
| Organocatalysis/Benign Solvent | Salicylic acid-catalyzed oxidative condensation | Salicylic acid, atmospheric oxygen | Metal-free, practical for large scale | nih.gov |
| Energy Efficiency/Reduced Waste | Microwave-assisted synthesis | Microwave irradiation, ionic liquid | Faster reaction, less solvent | frontiersin.orgresearchgate.net |
| Recyclable Catalyst | Amine functionalized MCM-41 | MCM-41, aqueous solvent | Catalyst can be reused | researchgate.net |
Synthesis of Structural Analogues and Isomers of this compound
The synthesis of structural analogues and isomers of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov This involves modifying the substitution pattern on the benzo[g]quinazoline core and introducing various functional groups.
The synthesis of positional isomers of benzo[g]quinazolines requires careful selection of starting materials and reaction conditions. For instance, the position of substituents on the naphthalene ring of a benzo[g]quinoxaline (B1338093) derivative can be controlled by the choice of the starting naphthylenediamine isomer. nih.gov
Differentiation between isomers is typically achieved using spectroscopic techniques. 1H and 13C NMR spectroscopy are invaluable for determining the substitution pattern on the aromatic rings. nih.gov For example, the chemical shifts and coupling constants of the aromatic protons can provide clear evidence for the position of substituents. Mass spectrometry is also used to confirm the molecular weight and fragmentation patterns of the isomers. nih.gov
A wide range of functionalities can be introduced onto the benzo[g]quinazoline core to modulate its physicochemical and biological properties. This can be achieved either by using appropriately substituted starting materials or by post-synthetic modification of the quinazoline ring.
For example, various aryl and alkyl groups can be introduced at the 2-position of the quinazoline ring by using different aldehydes or nitriles in the synthetic scheme. nih.govorganic-chemistry.org The 4-position can be functionalized with different amines to generate a library of 4-aminoquinazoline derivatives. nih.gov Furthermore, substituents on the benzene (B151609) or naphthalene rings can be varied by starting with substituted anthranilic acids or naphthylenediamines. nih.govnih.gov
Recent research has focused on synthesizing N-arylquinazoline-4-amine analogues with various substituents on the aryl ring for anticancer applications. nih.gov These modifications are designed to optimize the interaction of the compounds with their biological targets. nih.gov
Purification and Isolation Methodologies for Synthetic Products
The purification and isolation of synthetic benzo[g]quinazoline derivatives are critical steps to obtain compounds of high purity for characterization and biological evaluation. Common purification techniques include recrystallization and column chromatography.
Recrystallization is often used to purify solid products. The choice of solvent is crucial and is typically determined by the solubility of the compound at different temperatures. Ethanol is a commonly used solvent for recrystallizing quinazoline derivatives. nih.govresearchgate.net
Flash column chromatography is a versatile technique for purifying both solid and liquid products. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired product from impurities. nih.govacs.org
In some cases, simple filtration and washing are sufficient for purification, especially when the product precipitates out of the reaction mixture in high purity. acs.org For instance, washing the crude product with a dilute sodium hydroxide (B78521) solution followed by recrystallization from ethanol has been reported. researchgate.net
The following table outlines common purification methods for quinazoline derivatives:
| Purification Method | Description | Typical Solvents/Mobile Phase | Reference |
| Recrystallization | Purification of solid compounds based on differential solubility. | Ethanol, aqueous ethanol | nih.govresearchgate.net |
| Flash Column Chromatography | Separation of compounds based on polarity. | Hexane/Ethyl Acetate | nih.gov |
| Filtration and Washing | Isolation of a solid product by filtration and washing with appropriate solvents. | Water, Sodium Thiosulfate solution, Ethanol | nih.govacs.org |
Chromatographic Separations for High Purity
Achieving high purity of the final compound, this compound, is crucial for its subsequent applications. Chromatographic techniques are indispensable for separating the target molecule from unreacted starting materials, byproducts, and isomeric impurities.
Column Chromatography: This is a fundamental purification technique. For polycyclic aromatic amines, silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. For instance, a gradient of ethyl acetate in hexane could effectively separate the less polar byproducts from the more polar amino-substituted product.
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.gov By spotting the reaction mixture on a TLC plate and eluting it with different solvent mixtures, the separation of the components can be visualized under UV light or by using a staining agent.
Crystallization Techniques for Enhanced Product Quality
Crystallization is a powerful purification technique that can yield highly pure crystalline solids from a solution. The choice of solvent is paramount for successful crystallization.
Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amino-substituted polycyclic aromatic hydrocarbons, common recrystallization solvents include ethanol, methanol, isopropanol, and mixtures of solvents like ethanol/water or dichloromethane/hexane. organic-chemistry.org
Procedure: The crude product is dissolved in a minimal amount of the hot solvent. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. The process of recrystallization not only purifies the compound but can also lead to the formation of well-defined crystals, which is important for characterization techniques like X-ray crystallography.
For many quinazolinone and quinazoline derivatives, recrystallization from ethanol or a mixture of ethanol and water is a common practice to obtain a pure product. mdpi.comnih.gov
The following table summarizes purification techniques applicable to the target compound and its analogues.
| Technique | Stationary Phase/Solvent System | Purpose |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | Separation from non-polar impurities and byproducts. |
| Thin-Layer Chromatography | Silica gel; Dichloromethane/Methanol | Monitoring reaction progress and optimizing column conditions. |
| Recrystallization | Ethanol, Methanol, or Ethanol/Water | Final purification to obtain a highly pure crystalline product. |
By employing a combination of these synthetic and purification methodologies, this compound can be obtained in high purity, enabling its use in further research and development.
Advanced Structural Characterization and Spectroscopic Elucidation of 2 Methylbenzo G Quinazolin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds like 2-Methylbenzo[g]quinazolin-4-amine. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Full Proton (¹H) and Carbon (¹³C) NMR Spectral Assignment
A complete assignment of the ¹H and ¹³C NMR spectra is the foundational step in structural confirmation.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzo[g]quinazoline (B13665071) core, a singlet for the C2-methyl group, and a signal for the C4-amine protons. The chemical shifts (δ) of the aromatic protons would be influenced by their position on the fused ring system, with expected downfield shifts due to the aromatic nature of the core. Coupling constants (J) between adjacent protons would reveal their connectivity.
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The quaternary carbons of the fused ring system would be identifiable, along with the carbons of the benzene (B151609) and pyrimidine (B1678525) rings. The chemical shift of the C2-methyl carbon would appear in the typical aliphatic region, while the carbons of the aromatic and heteroaromatic rings would resonate at higher chemical shifts.
Predicted NMR Data Table: A predicted data table based on analogous structures is provided below for illustrative purposes. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (at C2) | ~2.5 | ~22 |
| NH₂ (at C4) | Broad singlet, variable | - |
| Aromatic-H | 7.0 - 9.0 | 115 - 160 |
| C2 | - | ~160 |
| C4 | - | ~155 |
| Quaternary C | - | 120 - 150 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons by showing cross-peaks between J-coupled spins. This would be crucial for assigning the protons on the fused aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework, for instance, by correlating the C2-methyl protons to the C2 and adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in confirming the stereochemistry and observing through-space interactions between different parts of the molecule.
Dynamic NMR Studies for Conformational Analysis
If the molecule exhibits conformational flexibility, such as restricted rotation around certain bonds, dynamic NMR studies could be employed. By recording NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of these dynamic processes. For a rigid aromatic system like this compound, significant dynamic processes are less likely under standard conditions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
HRMS is a critical technique for confirming the molecular formula of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) with very high precision, it allows for the determination of the elemental composition. For this compound (C₁₃H₁₁N₃), the expected exact mass would be calculated and compared to the experimental value to confirm the identity of the molecule. The fragmentation pattern observed in the mass spectrum can also provide structural information. rsc.orgorientjchem.org
HRMS Data Table:
| Technique | Parameter | Expected Value for [M+H]⁺ |
| ESI-HRMS | Calculated m/z | C₁₃H₁₂N₃⁺: 209.1026 |
| Molecular Formula | C₁₃H₁₁N₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=N and C=C stretching vibrations of the quinazoline (B50416) ring system (in the 1500-1650 cm⁻¹ region). gsconlinepress.comresearchgate.net
Vibrational Spectroscopy Data Table:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Moderate |
| C=N / C=C Stretch | 1500 - 1650 | Strong |
| CH₃ Deformation | ~1380 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and characterize its chromophore system. The extended π-conjugated system of the benzo[g]quinazoline core is expected to give rise to strong absorptions in the UV-Vis region. Typically, quinazoline derivatives exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. scispace.comresearchgate.netmdpi.com The position and intensity of these bands provide insights into the electronic structure of the molecule.
UV-Vis Spectroscopy Data Table:
| Solvent | Expected λ_max (nm) | Type of Transition |
| Methanol/Ethanol (B145695) | ~220-250 | π → π |
| ~270-300 | π → π | |
| ~320-360 | n → π* |
Computational and Theoretical Investigations of 2 Methylbenzo G Quinazolin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methylbenzo[g]quinazolin-4-amine, these calculations can elucidate its electronic characteristics, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground state energy of molecules. researchgate.netbohrium.com For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. researchgate.netbohrium.com These calculations would likely reveal a planar benzo[g]quinazoline (B13665071) ring system due to its aromatic nature. The methyl and amine substituents' orientations would be optimized to minimize steric hindrance and maximize electronic stability. The total energy calculated for the optimized structure provides a measure of the molecule's thermodynamic stability. researchgate.net
A hypothetical table of optimized geometric parameters for this compound, based on typical values for related structures, is presented below.
| Parameter | Predicted Value |
| C-N Bond Lengths (quinazoline ring) | 1.32 - 1.39 Å |
| C-C Bond Lengths (aromatic rings) | 1.39 - 1.42 Å |
| C-C (methyl) Bond Length | ~1.50 Å |
| C-N (amine) Bond Length | ~1.36 Å |
| Ring Planarity | Largely planar |
This table is illustrative and based on typical DFT results for similar heterocyclic compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[g]quinazoline ring system and the amine group, while the LUMO would be distributed over the electron-deficient pyrimidine (B1678525) ring. The HOMO-LUMO gap would influence its ability to participate in charge-transfer interactions.
Molecular Electrostatic Potential (MEP) maps, derived from the charge distribution, can visually represent the electron density around the molecule. researchgate.netbohrium.com In this compound, the nitrogen atoms of the quinazoline (B50416) ring and the amine group would be regions of negative potential (electron-rich), making them susceptible to electrophilic attack and hydrogen bond donation. The hydrogen atoms of the amine group would represent regions of positive potential (electron-poor).
A table of hypothetical electronic properties for this compound is provided below.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |
This table is illustrative and based on typical DFT results for similar heterocyclic compounds.
Quantum chemical calculations can predict spectroscopic properties, which can be compared with experimental data for structure validation. The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). physchemres.org These predicted shifts for this compound would aid in the assignment of experimental spectra.
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). acs.org The calculations would likely predict strong π-π* transitions in the UV region, characteristic of the extended aromatic system of the benzo[g]quinazoline core. The position of the absorption maxima (λ_max) would be sensitive to the electronic nature of the substituents.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of a molecule over time. mdpi.comrsc.org For this compound, MD simulations can reveal the rotational freedom of the methyl and amine groups and the vibrational modes of the ring system. In a biological context, such as in solution or within a protein binding site, MD simulations can show how the molecule adapts its conformation and interacts with its environment. mdpi.comresearchgate.net This is particularly important for understanding how the ligand might orient itself within a receptor pocket.
Molecular Docking Studies to Elucidate Binding Interactions with Target Macromolecules
The quinazoline scaffold is a common feature in many kinase inhibitors, and it is plausible that this compound could exhibit similar activity. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or nucleic acid. nih.govmdpi.com
Molecular docking simulations for this compound would involve placing the molecule into the binding site of a target protein (e.g., a kinase) and evaluating the potential binding modes. nih.govnih.gov Docking algorithms, such as those used in software like AutoDock or Glide, would systematically explore different conformations and orientations of the ligand within the binding site. nih.gov
The binding affinity of each pose is estimated using a scoring function, which calculates a score or binding energy based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov For this compound, key interactions would likely involve hydrogen bonding between the amine group and/or quinazoline nitrogens and polar residues in the protein's active site. The aromatic rings could form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
A hypothetical docking result for this compound with a generic kinase target is summarized below.
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Asp, Glu, Asn, Gln |
| π-π Stacking | Phe, Tyr, Trp |
| Hydrophobic Interactions | Val, Leu, Ile, Ala |
This table is illustrative and based on typical docking results for quinazoline-based inhibitors.
The insights gained from these computational and theoretical investigations are invaluable for understanding the fundamental properties of this compound and for guiding future research in the development of novel therapeutic agents based on this scaffold.
Identification of Key Binding Hotspots and Interaction Motifs
Molecular docking studies have been instrumental in identifying how benzo[g]quinazoline derivatives interact with various biological targets. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, revealing key interaction motifs and binding hotspots.
For instance, docking studies of benzo[g]quinazoline derivatives with the HCV-NS3/4A protease , a key enzyme in the hepatitis C virus life cycle, have shown that these molecules can act as competitive inhibitors. rsc.org They orient themselves within the S1' and S1 subsites of the enzyme's active site. rsc.org The interactions often involve the catalytic triad (B1167595) residues crucial for the enzyme's function. rsc.org
In the context of antifungal activity, benzo[g]quinazolines have been docked against Candida spp. CYP51 (lanosterol 14-α-demethylase). These studies revealed that the compounds bind to the active site in a manner similar to established antifungal agents like fluconazole. nih.govresearchgate.net The binding is characterized by interactions with key amino acid residues within the substrate-binding cavity. researchgate.net
Furthermore, investigations into their anticancer potential have involved docking these derivatives into the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . nih.gov Similarly, docking simulations against the Kelch domain of Keap1 have been used to explore the ability of these compounds to block the Nrf2-binding site, which is relevant for inducing cytoprotective enzymes. nih.gov Other studies have explored interactions with the human rotavirus Wa strain protein, identifying the potential for these compounds to fit within the protein's binding pocket (PDB ID: 2DWR). mdpi.com
| Target Protein | PDB ID | Key Interaction Site(s) | Interacting Residues/Motifs | Reference |
| HCV NS3/4A Protease | Not Specified | Active Site (S1' and S1 subsites) | Catalytic Triad | rsc.org |
| Candida spp. CYP51 | Not Specified | Active Site | Not Specified | nih.govresearchgate.net |
| VEGFR-2 | 4ASE | ATP-binding site | Not Specified | nih.gov |
| Keap1 (Kelch domain) | 4IQK | Nrf2-binding site | Not Specified | nih.gov |
| Human Rotavirus VP4 | 2DWR | Putative binding site | Not Specified | mdpi.com |
| EGFR | 1M17 | ATP-binding site | Not Specified | eurjchem.com |
This table summarizes findings from molecular docking studies on benzo[g]quinazoline derivatives, which serve as a model for the potential interactions of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used to predict the activity of new compounds and to understand the structural features that are critical for their biological effects. nih.govnih.gov For benzo[g]quinazoline derivatives, QSAR studies have been crucial in correlating their molecular structures with activities such as antiviral, antifungal, and cytotoxic effects. nih.govrsc.org
Derivation of Molecular Descriptors Relevant to Benzo[g]quinazoline Derivatives
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. For benzo[g]quinazoline derivatives, a range of descriptors has been employed to build predictive models. These can be broadly categorized as physicochemical, topological, and electronic descriptors.
Commonly used descriptors include:
Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP, the octanol/water partition coefficient), molar refractivity (MR), and molecular weight. researchgate.net Hydrophobicity, in particular, has been noted as a significant factor; for example, increasing the hydrophobic character by replacing a methyl group with larger alkyl groups at position 2 was found to increase inhibitory activity against HCV-NS3/4A. rsc.org
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Dipole Moment (DM). researchgate.net
Surface Area Descriptors: Van der Waals surface area (VSA) related descriptors, such as SlogP_VSA, are also utilized to describe the molecular surface. researchgate.net
| Descriptor Type | Specific Descriptor | Description | Reference |
| Physicochemical | LogP | Octanol/water partition coefficient, indicates lipophilicity. | researchgate.net |
| Physicochemical | Molar Refractivity (MR) | Molar volume corrected by the refractive index. | rsc.org |
| Physicochemical | Molecular Weight (MW) | The mass of one mole of the substance. | --- |
| Topological | Szeged Index | A topological index based on the distances between vertices of the molecular graph. | nih.gov |
| Quantum Chemical | Dipole Moment (DM) | A measure of the separation of positive and negative electrical charges within a molecule. | researchgate.net |
| Quantum Chemical | E-HOMO | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | researchgate.net |
| Surface Area | SlogP_VSA | Sum of van der Waals surface areas based on LogP contributions. | researchgate.net |
This table lists key molecular descriptors that have been used in QSAR studies of quinazoline and benzo[g]quinazoline derivatives.
Development of Predictive Models for Structure-Interaction Relationships
By applying statistical methods like multiple linear regression (MLR) to the calculated descriptors and experimental biological data (e.g., IC₅₀ values), predictive QSAR models can be developed. nih.gov These models take the form of mathematical equations that can forecast the biological activity of compounds based on their structural descriptors.
For example, a QSAR study on benzo[g]quinazoline derivatives as inhibitors of the HCV NS3/4A serine protease yielded a model based solely on molar refractivity (MR): rsc.org
pIC₅₀ = 0.390 × MR + 1.235 rsc.org
This equation demonstrates a direct relationship between the molar refractivity of the compounds and their inhibitory potency (expressed as pIC₅₀). Such models are validated statistically to ensure their robustness and predictive power, often using techniques like leave-one-out cross-validation. nih.gov The development of both linear and non-linear QSAR models has proven effective in predicting the activity of quinazoline derivatives against various targets, including cancer cell lines. nih.govbiointerfaceresearch.com These predictive models are invaluable for prioritizing which new analogues should be synthesized and tested in the laboratory. nih.gov
Cheminformatics and Virtual Screening Applications for Novel Analogues
Cheminformatics combines computational techniques to analyze and manage large chemical datasets, playing a vital role in modern drug discovery. nih.gov One of its most powerful applications is virtual screening, which involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov
The benzo[g]quinazoline scaffold serves as an excellent template for such virtual screening campaigns. nih.gov The process typically follows a hierarchical filtering approach:
Pharmacophore Matching: A pharmacophore model is created based on the key structural features of known active compounds or the "hot spots" of a receptor's binding site. This model is used to rapidly filter large compound databases, selecting only those molecules that match the required 3D arrangement of features. nih.gov
Docking-Based Screening: The hits from the initial pharmacophore screen are then subjected to molecular docking simulations into the target protein's active site. nih.govnih.gov This provides a more detailed evaluation of the potential binding mode and affinity.
Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energy and interaction patterns. The top-ranked candidates are then selected for laboratory synthesis and biological testing. nih.gov
This in silico approach allows researchers to efficiently explore vast chemical spaces and identify novel benzo[g]quinazoline analogues with potentially improved activity or different selectivity profiles, accelerating the lead discovery process while conserving resources. nih.govnih.gov
Chemical Reactivity and Derivatization Strategies for 2 Methylbenzo G Quinazolin 4 Amine
Electrophilic Aromatic Substitution Reactions on the Benzo[g]quinazoline (B13665071) Core
Electrophilic aromatic substitution (EAS) reactions are fundamental for introducing new functional groups onto the benzo[g]quinazoline core. In these reactions, the benzo[g]quinazoline ring system acts as a nucleophile, attacking a strong electrophile. youtube.comyoutube.com The regioselectivity of these substitutions is influenced by the directing effects of the existing substituents—the methyl and amino groups—and the nitrogen atoms within the quinazoline (B50416) ring.
Common EAS reactions include:
Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. youtube.comyoutube.com
Halogenation: Incorporation of halogen atoms (e.g., Cl, Br) using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst. youtube.comyoutube.com
Sulfonation: Addition of a sulfonic acid group (SO₃H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, although these reactions can be challenging on heterocyclic systems due to potential side reactions and catalyst deactivation. youtube.com
The positions most susceptible to electrophilic attack on the benzo[g]quinazoline nucleus are determined by the electron-donating or electron-withdrawing nature of the substituents and their positions on the ring. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group, also directing to the ortho and para positions. The nitrogen atoms in the quinazoline ring are deactivating and generally direct incoming electrophiles to other positions. The interplay of these effects dictates the final substitution pattern.
Nucleophilic Substitution Reactions at Amine and Ring Positions
Nucleophilic substitution reactions are crucial for modifying the 2-Methylbenzo[g]quinazolin-4-amine scaffold. These reactions can occur at the amino group or at specific positions on the quinazoline ring, particularly if a suitable leaving group is present.
The amino group at the C4 position can act as a nucleophile, participating in reactions with various electrophiles. For instance, it can be acylated or alkylated to introduce new substituents.
More significantly, nucleophilic aromatic substitution (SNAr) is a key strategy for derivatization, especially at the C4 position of the quinazoline ring. nih.gov In many synthetic routes leading to 4-aminoquinazolines, a halogen (typically chlorine) at the C4 position is displaced by an amine. nih.gov This reaction is highly regioselective for the C4 position over the C2 position in 2,4-dichloroquinazoline (B46505) precursors. nih.govnih.gov The greater reactivity of the C4 position is a well-established principle in quinazoline chemistry. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| SNAr at C4 | 2,4-dichloroquinazoline, primary/secondary amines, various solvents and temperatures | 2-chloro-4-aminoquinazoline derivatives | nih.gov |
| SNAr at C2 | 2-chloroquinazolines (C4 blocked), amines, higher temperatures | 2-aminoquinazoline derivatives | nih.gov |
| Amine Alkylation | Alkyl halides | Secondary and tertiary amines | libretexts.org |
Functional Group Interconversions on the Methyl and Amine Substituents
Functional group interconversions (FGIs) are essential for modifying the existing methyl and amine substituents on the this compound core, allowing for the introduction of a wide array of functionalities. ub.edumit.eduimperial.ac.uk
Reactions of the Methyl Group: The methyl group at the C2 position is a versatile handle for derivatization. It can undergo various transformations:
Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid, providing a key intermediate for further modifications. imperial.ac.uk
Condensation: The methyl group can react with aldehydes to form styryl derivatives, extending the conjugation of the system. mdpi.com
Reactions of the Amine Group: The primary amine at the C4 position is a rich site for chemical manipulation:
Acylation: Reaction with acyl chlorides or anhydrides yields amides. mdpi.com This is a common strategy to introduce diverse side chains.
Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can be further reduced to secondary amines. nih.govresearchgate.net
Diazotization: Treatment with nitrous acid can convert the primary amine to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.
| Substituent | Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Methyl Group | Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid | imperial.ac.uk |
| Methyl Group | Condensation | Aldehydes | Styryl | mdpi.com |
| Amine Group | Acylation | Acyl chlorides, Anhydrides | Amide | mdpi.com |
| Amine Group | Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff base) | nih.govresearchgate.net |
Heterocycle Annulation and Fusion with the Benzo[g]quinazoline Scaffold
The benzo[g]quinazoline scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing framework, are a powerful tool for creating novel molecular architectures.
Strategies for heterocycle annulation often involve the functional groups at the C2 and C4 positions. For example, a bifunctional reagent could react with both the C4-amino group and a suitably positioned group on the benzo portion of the molecule to form a new fused ring. Similarly, the C2-methyl group can be functionalized to participate in cyclization reactions. mdpi.com
The synthesis of such fused systems can lead to compounds with unique three-dimensional shapes and electronic properties, which may be of interest for applications in materials science or as scaffolds for new bioactive molecules.
Synthesis of Hybrid Compounds and Conjugates with Other Bioactive Moieties
A contemporary strategy in medicinal chemistry involves the creation of hybrid molecules or conjugates by linking two or more pharmacophores. This approach aims to combine the biological activities of the individual components or to achieve a synergistic effect. The this compound scaffold is an attractive candidate for the synthesis of such hybrid compounds due to its known biological relevance and the presence of reactive handles for conjugation. nih.govnih.gov
The C4-amino group is a common site for linking other bioactive moieties. This can be achieved through the formation of an amide, urea (B33335), or thiourea (B124793) linkage. For example, a carboxylic acid-containing drug can be coupled to the C4-amino group using standard peptide coupling reagents.
Similarly, the C2-methyl group can be functionalized, for instance, by oxidation to a carboxylic acid, which can then be used as a point of attachment for another molecule. The synthesis of these conjugates can lead to molecules with improved pharmacological profiles, such as enhanced potency, selectivity, or altered pharmacokinetic properties. nih.govnih.gov
Investigation of Tautomerism and Protomerism in this compound
Tautomerism, the interconversion of constitutional isomers, and protomerism, the migration of a proton, are important considerations in the chemistry of this compound. The presence of the 4-amino group and the nitrogen atoms in the quinazoline ring allows for the existence of different tautomeric forms.
The most significant tautomeric equilibrium is likely the amino-imino tautomerism. The compound can exist in the 4-amino form or in a tautomeric imino form where the proton has migrated from the exocyclic nitrogen to one of the ring nitrogens. The predominant tautomer will depend on factors such as the solvent, temperature, and pH. Spectroscopic techniques like NMR and IR, as well as computational studies, can be used to investigate the position of this equilibrium. bohrium.com
The protonation state of the molecule (protomerism) is also crucial, as the nitrogen atoms in the quinazoline ring and the exocyclic amino group can be protonated. The relative basicity of these sites will determine the structure of the protonated species in acidic media. Understanding the tautomeric and protomeric forms of this compound is essential for predicting its reactivity, biological activity, and physicochemical properties. Alkylation reactions of related quinazoline-4-thiones have shown that the site of reaction (N3 vs. S4) is dependent on the solvent and temperature, highlighting the importance of understanding the distribution of charge in the anion, which is related to the tautomeric forms. tiiame.uz
Mechanistic Studies of 2 Methylbenzo G Quinazolin 4 Amine S Molecular Interactions
Investigations into Enzyme Inhibition Mechanisms
The biological activity of 2-Methylbenzo[g]quinazolin-4-amine and its analogs is often attributed to their ability to inhibit specific enzymes. This section explores the mechanisms of inhibition for several key enzyme systems.
Quinazoline (B50416) derivatives are widely recognized for their potent kinase inhibitory activity. nih.gov Many function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. mdpi.com This mechanism is a hallmark of many clinically successful kinase inhibitors. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives have been identified as ATP-competitive type-I inhibitors against Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Molecular docking studies of these compounds revealed interactions with key residues within the ATP-binding site, such as the DFG motif. nih.gov
Conversely, some quinazoline derivatives exhibit non-competitive inhibition. Studies on quinazolin-4(3H)-one derivatives targeting Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2) have shown them to act as ATP non-competitive type-II inhibitors. nih.gov These inhibitors bind to a site distinct from the ATP-binding pocket, often in the allosteric site, inducing a conformational change that inactivates the enzyme. nih.gov The versatility of the quinazoline scaffold allows for the development of inhibitors with different binding modes, enhancing their therapeutic potential.
Through structure-based drug design, a series of quinazolin-4-amine (B77745) derivatives have been synthesized as selective Aurora A kinase inhibitors. ebi.ac.uk The high degree of homology between Aurora A and Aurora B kinases presents a challenge in designing selective inhibitors. ebi.ac.uk However, by exploiting the subtle structural differences in their ATP-binding pockets, researchers have developed quinazolin-4-amine compounds with significantly improved selectivity for Aurora A. ebi.ac.uk
| Kinase Target | Compound Class | Inhibition Mechanism | Reference |
| EGFR | Quinazolin-4(3H)-one derivatives | ATP-competitive type-I | nih.gov |
| CDK2 | Quinazolin-4(3H)-one derivatives | ATP non-competitive type-II | nih.gov |
| HER2 | Quinazolin-4(3H)-one derivatives | ATP non-competitive type-II / ATP-competitive type-I | nih.gov |
| Aurora A | Quinazolin-4-amine derivatives | Selective, likely ATP-competitive | ebi.ac.uk |
| c-Met/VEGFR-2 | Quinazolin-4-amine derivatives | Dual inhibitors | researchgate.net |
| PI3K | 2-Amino-4-methylquinazoline derivatives | Potent inhibitors | nih.gov |
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. The quinazoline scaffold has been utilized to design potent DHFR inhibitors. By mimicking the structural features of methotrexate, a known DHFR inhibitor, new series of quinazoline analogs have been synthesized and evaluated for their inhibitory activity against mammalian DHFR. nih.gov
Several quinazolinone analogs have demonstrated significant DHFR inhibition, with IC50 values in the micromolar range. nih.govnih.gov For example, compounds designed to fit within the active site of human DHFR have shown potent inhibitory effects. nih.gov Molecular modeling studies have been instrumental in understanding the binding modes of these compounds and in guiding the design of more potent inhibitors. nih.govnih.gov The cytotoxic activity of some of these compounds has been linked to their ability to induce apoptosis and cause cell cycle arrest, particularly in the S phase. nih.gov
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference |
| Quinazolinone analogs | Human DHFR | 0.4 - 0.5 | nih.gov |
| Quinazolinone derivative (3e) | Human DHFR | 0.527 | nih.gov |
| Quinazolinone derivative (3d) | Staphylococcus aureus DHFR | 0.769 | nih.gov |
| Quinazolinone derivative (3e) | Escherichia coli DHFR | 0.158 | nih.gov |
The versatile benzo[g]quinazoline (B13665071) scaffold has been shown to interact with a variety of other enzyme systems beyond kinases and DHFR.
NAD(P)H:quinone oxidoreductase 1 (NQO1): A series of novel 2-phenylquinazoline-4-amine derivatives have been identified as potent inducers of the cytoprotective enzyme NQO1. nih.gov Docking studies suggest that these compounds may act by blocking the Nrf2-binding site of Keap1, a key regulator of the antioxidant response. nih.gov
HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H): Quinazolinone derivatives have been developed as novel allosteric inhibitors of HIV-1 RNase H. nih.gov These compounds are believed to compromise the dynamics of the enzyme, leading to its inhibition. nih.gov
Dipeptidyl Peptidase-4 (DPP-4): Certain quinazolinone-pyrimidine derivatives have been designed as competitive inhibitors of DPP-4, an enzyme implicated in cancer invasion and metastasis. nih.gov Molecular docking predicts that the quinazolinone scaffold forms pi-pi interactions with key residues in the enzyme's active site. nih.gov
Tubulin Polymerization: Some quinazolin-4(3H)-one derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism crucial for cell division and a target for several anticancer drugs. researchgate.net
Protein-Ligand Interaction Analysis at the Molecular Level
To fully comprehend the mechanisms of action of this compound and its analogs, it is essential to characterize their binding events with target proteins at a molecular level. This involves both biophysical and structural biology approaches.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding interactions. harvard.edunih.gov In a typical ITC experiment, a solution of the ligand (e.g., a quinazoline derivative) is titrated into a solution containing the target protein. The heat released or absorbed during binding is measured, providing a direct determination of the binding enthalpy (ΔH). harvard.edunih.gov From the resulting binding isotherm, the binding affinity (Ka), stoichiometry (n), and entropy (ΔS) can also be determined. harvard.edunih.gov
This thermodynamic profile provides deep insights into the nature of the binding forces. For instance, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution can indicate the release of ordered solvent molecules from the binding interface. The precise matching of buffers between the sample and titrant is critical to minimize heats of dilution that could obscure the true binding signal. harvard.edu
Other biophysical techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Intercalator Displacement (FID) assays have also been employed to study the binding of quinazoline derivatives, particularly to nucleic acid structures like G-quadruplex DNA. nih.govnih.gov These methods have revealed strong stabilization and high selectivity of certain pyridine (B92270) bis-quinazoline derivatives for G-quadruplex structures over double-stranded DNA. nih.govnih.gov
Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide atomic-level details of protein-ligand interactions. Co-crystallization of a ligand with its target protein followed by X-ray diffraction analysis can reveal the precise binding mode, including the key amino acid residues involved in the interaction and the conformation of the bound ligand.
While specific co-crystal structures for this compound may not be readily available, molecular docking studies serve as a valuable computational alternative to predict these interactions. nih.govnih.govresearchgate.netnih.govresearchgate.net These studies utilize the known three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), to model the binding of the ligand within the active or allosteric site. nih.gov For example, docking studies of benzoquinazoline derivatives with the bacteriophage phiX174 protein have identified key hydrogen bond and pi-H bond interactions with specific amino acid residues. nih.gov Similarly, docking analyses of quinazolin-4(3H)-one derivatives with various kinases have elucidated their binding modes and explained their ATP-competitive or non-competitive inhibitory mechanisms. nih.gov These computational models are crucial for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity. ebi.ac.uk
Nucleic Acid Binding and Interaction Mechanisms
DNA Intercalation Studies and Mechanisms of DNA Photo-disruption
The planar aromatic structure of quinazoline derivatives is a key feature that allows them to function as DNA intercalators. nih.gov This process involves the insertion of the flat ring system between the base pairs of the DNA double helix, leading to significant structural alterations such as unwinding and lengthening of the DNA strand. nih.govresearchgate.net This intercalative binding is a common mechanism for many anticancer agents. rsc.org Some quinazoline derivatives have been designed to act as DNA intercalators and have shown the ability to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov The interaction is often stabilized by hydrophobic stacking interactions between the aromatic system of the compound and the DNA base pairs. nih.gov
The mechanism of intercalation can be complex, sometimes involving a "molecular lock" mechanism where the DNA undergoes initial lengthening, followed by a relaxation to a shorter, more stable complex. researchgate.net For some molecules, groove binding is a prerequisite for the cytotoxic intercalation mode. rsc.org
While specific studies on the DNA photo-disruption mechanisms of this compound are not extensively detailed in the provided results, the general principle for related compounds involves the generation of reactive oxygen species or direct energy transfer to DNA bases upon light activation, leading to DNA damage.
RNA Binding Analysis and Functional Consequences
The structural similarities between DNA and RNA suggest that this compound and its analogs could also interact with RNA. A fluorescent analog of cytosine, 4-amino-1H-benzo[g]quinazoline-2-one, has been synthesized and incorporated into oligonucleotides to study nucleic acid structures. nih.govnih.gov This analog, which is structurally related to the benzo[g]quinazoline core, exhibits fluorescence that is sensitive to its environment, such as changes in pH. nih.govnih.gov When incorporated into triplex-forming oligonucleotides, this probe demonstrated that complex formation resulted in a significant quenching of its fluorescence emission. nih.gov This suggests that such compounds can be valuable tools for probing the structure and formation of complex RNA and DNA structures. The binding to specific RNA motifs could potentially modulate RNA-mediated cellular processes, though detailed functional consequences for this compound itself are not elaborated in the search results.
Modulation of Cellular Pathways through Specific Molecular Targets (mechanistic, non-therapeutic)
Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., BCRP, P-gp)
A significant area of research for quinazoline derivatives is their role as inhibitors of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.comnih.govnih.gov These transporters are responsible for the efflux of various substances, including anticancer drugs, from cells, and their overexpression is a major cause of multidrug resistance (MDR) in cancer. nih.govnih.gov
Quinazolinamine derivatives, which share structural similarities with the dual BCRP and P-gp inhibitor gefitinib, have been synthesized and shown to potently inhibit both transporters. nih.gov The mechanism of inhibition often involves the compound acting as a competitive substrate, binding to the transporter and thereby preventing the efflux of other substrates. nih.gov For instance, some quinazolinamine derivatives have been shown to stimulate the ATP hydrolysis of the BCRP transporter, indicating they are substrates. nih.gov The structure-activity relationship of these compounds has been explored, revealing that substitutions at various positions on the quinazoline scaffold can significantly impact their inhibitory potency and selectivity for BCRP and P-gp. nih.govnih.gov
| Compound Type | Target(s) | Key Findings |
| Quinazolinamine derivatives | BCRP, P-gp | Identified dual inhibitors and selective BCRP inhibitors. nih.gov |
| Substituted quinazolines | BCRP | Phenyl substitution at position 2 and certain groups on the 4-anilino ring led to high potency. nih.gov |
| Natural derivatives | P-gp, BCRP | Dual inhibition can enhance the bioavailability of anticancer drugs like topotecan. mdpi.com |
Development as Fluorescent Probes for Biological System Interrogation
The intrinsic fluorescence of the quinazoline scaffold makes it a valuable platform for the development of fluorescent probes for biological imaging. nih.govmdpi.com For example, 4-amino-1H-benzo[g]quinazoline-2-one, a cytosine analog, has been developed as a pH-sensitive fluorescent probe. nih.govnih.gov Its fluorescence emission maximum shifts with changes in pH, allowing it to report on the protonation state of its environment. nih.govnih.gov This property was utilized to study the formation of triple-stranded DNA structures. nih.gov
Quinazolinone-based probes can be designed as "turn-on" sensors. For instance, a non-fluorescent quinazolinone derivative was engineered to become strongly fluorescent upon reaction with carbon monoxide, enabling its detection. mdpi.com The fluorescence properties of these compounds are often sensitive to their local environment, a characteristic that can be exploited to probe binding events with macromolecules. Azide-containing quinazolinamine derivatives have also been developed as photoactivatable probes to investigate interactions with transporters like BCRP. nih.gov
| Probe Type | Target/Analyte | Principle of Detection | Reference |
| pH-sensitive probe | Protonation sites in nucleic acids | Shift in fluorescence emission maximum with pH change. nih.govnih.gov | nih.govnih.gov |
| "Turn-on" probe | Carbon Monoxide | Chemical reaction leads to a highly fluorescent product. mdpi.com | mdpi.com |
| Photoactivatable probe | BCRP | UV activation allows for covalent labeling and interaction studies. nih.gov | nih.gov |
Structure Activity Relationship Sar Analysis of 2 Methylbenzo G Quinazolin 4 Amine Derivatives
Systematic Modification of the 2-Methyl and 4-Amine Positions
The substituents at the 2- and 4-positions of the quinazoline (B50416) ring are pivotal for molecular recognition and biological activity. researchgate.net Systematic modifications at these sites allow for a detailed exploration of the binding pocket and optimization of compound affinity.
The 2-methyl group, while seemingly simple, provides a key hydrophobic interaction point and influences the electronic nature of the pyrimidine (B1678525) ring. Studies on related benzo[g]quinazoline (B13665071) series have shown that altering the alkyl substituent at this position can significantly impact biological activity. For instance, in a series of benzo[g]quinazolines evaluated as HCV-NS3/4A protease inhibitors, replacing the methyl group with larger, more hydrophobic alkyl chains like ethyl and butyl led to a notable increase in inhibitory potency. nih.gov This suggests that the target's binding site contains a hydrophobic pocket that can accommodate groups larger than a methyl. However, introducing bulkier aromatic groups at this position resulted in a sharp decrease in potency, indicating a steric limit to the size of the substituent. nih.gov
The 4-amine group is a critical pharmacophoric feature, often acting as a hydrogen bond donor. Modifications to this primary amine, such as alkylation to secondary or tertiary amines, or conversion to amides, can drastically alter binding affinity and selectivity by changing its hydrogen bonding capacity and introducing new steric or electronic interactions.
Table 1: Effect of 2-Position Alkyl Substitution on Biological Activity Data based on trends observed in related benzo[g]quinazoline series against HCV-NS3/4A protease. nih.gov
| Compound Derivative | R-Group at 2-Position | Relative Hydrophobicity | Observed Activity (IC₅₀ in µM) |
| Derivative 1 | -CH₃ (Methyl) | Low | 11.02 |
| Derivative 2 | -CH₂CH₃ (Ethyl) | Medium | 6.41 |
| Derivative 3 | -(CH₂)₃CH₃ (Butyl) | High | 9.35 |
| Derivative 4 | -CH₂Ph (Benzyl) | Very High (Bulky) | Decreased Potency |
Influence of Substituents on the Benzo[g] Ring System on Molecular Interactions
The benzo[g] portion of the scaffold provides a large, planar surface for π-π stacking and other non-covalent interactions with aromatic amino acid residues in a target protein. Introducing substituents onto this ring system can modulate the electronic distribution (via inductive and resonance effects) and the steric profile of the molecule, thereby fine-tuning its interaction with a biological target.
For example, the placement of electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro groups can create favorable charge-quadrupole or dipole-dipole interactions and can influence the pKa of the 4-amine group. In related quinazolin-4-amine (B77745) series, small EWGs on an associated phenyl ring were found to be favorable for enzymatic and cellular activities. researchgate.net Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups can enhance π-stacking interactions by increasing the electron density of the aromatic system. The position of these substituents is also critical, as it dictates the directionality of the interactions and can introduce steric clashes if placed unfavorably.
Table 2: Hypothetical Influence of Benzo[g] Ring Substituents on Target Affinity Illustrative examples based on general SAR principles for quinazoline derivatives. researchgate.net
| Position of Substitution | Substituent Type | Example | Predicted Effect on Affinity | Rationale |
| C-7 | Electron-Withdrawing (EWG) | -Cl | Increase | Potential for enhanced electrostatic interactions. |
| C-8 | Electron-Donating (EDG) | -OCH₃ | Increase | Enhanced π-stacking interactions. |
| C-9 | Bulky Group | -t-Butyl | Decrease | Potential for steric hindrance in the binding pocket. |
| C-10 | Small Halogen | -F | Increase/No Change | Favorable electronic effects with minimal steric clash. |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For the 2-methylbenzo[g]quinazolin-4-amine scaffold, a ligand-based pharmacophore model can be developed from a set of active analogues. nih.govresearchgate.net
A typical pharmacophore model for a kinase inhibitor based on this scaffold would likely include:
One Hydrogen Bond Donor: Corresponding to the 4-amine group.
One or more Hydrogen Bond Acceptors: The nitrogen atoms at positions 1 and 3 of the quinazoline ring.
An Aromatic/Hydrophobic Region: Represented by the fused benzo[g]quinazoline ring system.
A Hydrophobic Feature: Corresponding to the 2-methyl group.
Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating physicochemical properties of derivatives with their biological activities. nih.govresearchgate.netresearchgate.net Such models serve as a blueprint for designing new derivatives with improved potency and for virtual screening of compound libraries to identify novel hits.
Exploration of Bioisosteric Replacements for Enhanced Interaction Specificity
Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. nih.gov For this compound derivatives, several bioisosteric replacements could be explored.
2-Methyl Group: This group could be replaced by other small, neutral groups such as a chloro group (-Cl), a hydroxyl group (-OH), or an amino group (-NH₂). Each replacement would alter the local electronics and potential for hydrogen bonding. For instance, replacing the methyl with an amino group would introduce an additional hydrogen bond donor site.
4-Amine Group: The primary amine could be replaced with a hydroxyl group (-OH) or a thiol group (-SH), changing the hydrogen bonding characteristics and acidity.
Benzo[g] Ring System: The carbocyclic benzo ring could be replaced with a heteroaromatic ring, such as a thieno[3,2-g]quinazoline or furo[3,2-g]quinazoline. This would alter the electronic distribution, solubility, and metabolic profile of the entire scaffold.
Table 3: Potential Bioisosteric Replacements and Their Rationale Based on established bioisosteric replacement strategies. nih.gov
| Original Group | Position | Bioisosteric Replacement | Potential Advantage |
| -CH₃ | 2 | -NH₂, -OH | Introduce new hydrogen bonding interactions. |
| -NH₂ | 4 | -OH | Modify hydrogen bond donor/acceptor profile. |
| Benzene (B151609) Ring | Benzo[g] | Thiophene Ring | Modulate scaffold electronics and solubility. |
Correlation of Molecular Properties with Observed Mechanistic Effects
The biological activity of a compound is a function of its physicochemical properties. By correlating these properties with observed effects, a quantitative understanding of the SAR can be developed. nih.gov
Hydrophobicity (LogP): As observed in related series, increasing the hydrophobicity at the 2-position by extending the alkyl chain from methyl to ethyl enhanced activity, suggesting a hydrophobic binding pocket. nih.gov However, excessive hydrophobicity can lead to poor solubility and non-specific binding.
Electronic Effects: The electronic nature of substituents on the benzo[g] ring, often quantified by the Hammett constant (σ), can be correlated with binding affinity. Electron-withdrawing groups might enhance interactions with electron-rich residues in the active site.
Steric Parameters: The size and shape of substituents, described by Taft steric parameters (Es), are critical. A negative correlation between steric bulk at a certain position and activity would imply a sterically constrained binding site.
A QSAR model for these derivatives could take the form of an equation, such as: log(1/IC₅₀) = c₁(LogP) + c₂(σ) - c₃*(Es) + constant This equation would quantitatively describe how hydrophobicity, electronics, and sterics contribute to the potency of the compounds.
Table 4: Correlation of Physicochemical Properties with Activity Based on trends observed in related benzo[g]quinazoline series. nih.gov
| Molecular Property | Descriptor | Observed Correlation with Activity | Implication for Mechanism |
| Hydrophobicity | LogP | Positive (for C2-alkyl) | Interaction with a hydrophobic pocket. |
| Electronic Effect | Hammett (σ) | Positive for EWGs | Favorable electrostatic interactions. |
| Steric Bulk | Taft (Es) | Negative (for C2-aryl) | Steric hindrance within the binding site. |
Design Principles for Modulating Selectivity and Affinity in Target Interactions
The ultimate goal of SAR studies is to derive design principles that allow for the rational modulation of affinity and, crucially, selectivity for the desired biological target over other related proteins (e.g., kinases within the same family).
Exploiting Unique Structural Features: Selectivity can be achieved by designing substituents that interact with unique, non-conserved amino acid residues in the target's active site. For instance, a substituent on the benzo[g] ring could be designed to form a specific hydrogen bond or van der Waals contact that is not possible with a closely related off-target protein.
Modulating Conformation: The substitution pattern can influence the preferred conformation of the molecule. Designing derivatives that are "pre-organized" to fit the active site of the intended target can enhance affinity and selectivity.
Targeting the "Gatekeeper" Residue: In many kinases, a single "gatekeeper" residue controls access to a deeper hydrophobic pocket. The size and nature of the substituent at the 2-position of the this compound scaffold could be tailored to interact favorably with the specific gatekeeper of the target kinase, thereby conferring selectivity.
By systematically applying these principles, novel derivatives of this compound can be designed with enhanced potency and a superior selectivity profile, paving the way for more effective and safer therapeutic agents.
Emerging Research Directions and Future Perspectives for Benzo G Quinazolin 4 Amine Research
Integration of Artificial Intelligence and Machine Learning in Derivative Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel 2-Methylbenzo[g]quinazolin-4-amine derivatives. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties with high accuracy.
Quantitative Structure-Activity Relationship (QSAR) analysis, a key tool in computer-aided drug design, is significantly enhanced by ML algorithms. nih.gov By developing predictive models based on the numerical representation of chemical structures, researchers can screen virtual libraries of benzo[g]quinazoline (B13665071) derivatives to identify candidates with desired biological activities, such as enhanced efficacy against specific cancer cell lines or pathogens. nih.govacs.org ML models can effectively handle the complexity and size of datasets involved in drug discovery, from simpler algorithms like Multiple Linear Regression for smaller datasets to more complex ones like Random Forests and Support Vector Machines for large and detailed datasets. nih.gov
The application of machine learning-based QSAR models has already been demonstrated for other nitrogen-containing heterocyclic compounds like benzimidazole (B57391) derivatives, where they have been used to predict inhibition efficiency and design new molecules with high potential. This approach allows for the comprehensive analysis of various structural descriptors, including energy, electronic, topological, and physicochemical properties, to build robust predictive models. The use of such in silico methods can significantly reduce the time and cost associated with the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest probability of success.
Advanced Spectroscopic Techniques for Real-time Interaction Monitoring
Understanding the molecular interactions of this compound derivatives with their biological targets is crucial for elucidating their mechanism of action. Advanced spectroscopic techniques are emerging as powerful tools for real-time monitoring of these interactions, providing valuable insights into binding kinetics and conformational changes.
Techniques such as UV-Vis absorption spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are employed to characterize the stability and photostability of quinazoline (B50416) derivatives in various conditions. nih.gov For instance, studies on quinazoline solutions have utilized UV-Vis spectroscopy to monitor their stability over extended periods and under different lighting and temperature conditions. nih.gov The synthesis of novel quinazoline-based exciplex-forming compounds has been characterized using a suite of spectroscopic methods including ¹H NMR, ¹³C NMR, and ATR-IR spectroscopy, alongside theoretical UV spectra calculations to understand their photophysical and electronic properties. beilstein-journals.org
Furthermore, fluorescence-based screening assays using conformational biosensors are being developed to identify allosteric inhibitors that target specific protein kinases. This approach has been successfully used to identify a novel family of quinazolinones that inhibit CDK5 kinase activity by binding to a site other than the ATP pocket, offering a new avenue for developing more selective therapeutic agents. nih.gov The application of these advanced spectroscopic and fluorescence techniques to this compound would enable a deeper understanding of its interactions with biological targets in real-time.
Expanding the Chemical Space of Benzo[g]quinazolin-4-amine (B13671898) Hybrids
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a promising approach to enhance the therapeutic efficacy and overcome drug resistance of benzo[g]quinazoline derivatives. This expansion of the chemical space can lead to the discovery of novel compounds with multifaceted biological activities. nih.gov
The hybridization of quinazoline scaffolds with other biologically active moieties has resulted in lead compounds that can interact with multiple biological targets. nih.gov For example, the combination of quinazoline with N-acylhydrazone has led to hybrids with potent inhibitory activity against phosphodiesterase-4 (PDE-4), an enzyme implicated in cancer cell proliferation. nih.gov Similarly, the development of pyridine-quinazoline derivatives anchored by two BF2 units, known as BOQUIPHYs, has created a new class of versatile dyes with remarkable photophysical properties and high chemical stability, showcasing the potential for innovation by expanding the chemical space of such adducts. acs.org
The design of hybrid molecules aims to improve properties such as lipophilicity and electronic effects by introducing various substituents. This approach has been used to create regioisomeric quinazoline/benzimidazole hybrids with potential anti-tumor effects. nih.gov Applying this strategy to this compound by creating hybrids with other pharmacologically active groups could lead to the development of next-generation therapeutic agents with improved potency and a broader spectrum of activity.
Development of Optically Active Benzo[g]quinazolin-4-amine Derivatives
Chirality plays a critical role in the biological activity of many drugs, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. The development of optically active benzo[g]quinazolin-4-amine derivatives is an important research direction to obtain compounds with improved therapeutic indices.
The separation of enantiomers of chiral drugs can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). rsc.org For quinazoline derivatives, the enantiomer separation capability of chiral stationary phases has been investigated. nih.gov For instance, the separation of imidazo-quinazoline-dione derivatives has been successfully achieved using a quinine (B1679958) tert-butyl-carbamate-type chiral stationary phase. nih.gov Such studies investigate the effects of mobile phase composition and temperature on retention and selectivity, providing a basis for the separation of other chiral quinazolines. nih.gov
The synthesis of chiral derivatizing reagents based on scaffolds like quinoline (B57606) has also been explored to facilitate the enantioseparation of racemic compounds. researchgate.net Indirect chiral separation involves the formation of diastereomeric derivatives with a chiral reagent, which can then be separated using standard chromatographic techniques. wvu.edu The development of synthetic methods for producing enantiomerically pure this compound or the efficient separation of its racemic mixtures will be crucial for evaluating the specific biological activities of each enantiomer and potentially leading to safer and more effective drugs.
Exploration of Novel Molecular Targets for Benzo[g]quinazoline Scaffolds
A key area of future research for benzo[g]quinazoline scaffolds, including this compound, is the identification and validation of novel molecular targets. While these compounds are known to interact with various targets, the discovery of new ones could open up therapeutic avenues for a wider range of diseases. nih.govrsc.org
Recent studies have identified several important molecular targets for quinazoline and benzo[g]quinazoline derivatives in cancer therapy. These include dihydrofolate reductase (DHFR), breast cancer resistance protein (BCRP), poly-(ADP-ribose)-polymerase (PARP), and tubulin polymerization. nih.gov For example, certain 2,3,4-trisubstituted-quinazoline derivatives have shown potent DHFR inhibitory activity. nih.gov
Furthermore, benzo[g]quinazoline derivatives have been developed as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key targets in the treatment of solid tumors. nih.gov Some derivatives have demonstrated excellent inhibitory activity against these enzymes. nih.govnih.gov Other identified targets include cyclin-dependent kinase 5 (CDK5), which is hyperactivated in several human cancers, and the Werner (WRN) syndrome protein, a multifunctional enzyme involved in DNA transactions. nih.govnih.gov The exploration of this compound against a panel of such novel targets could reveal new therapeutic applications.
Multidisciplinary Approaches in Benzo[g]quinazolin-4-amine Research
The complexity of drug discovery and development necessitates multidisciplinary approaches that integrate expertise from various scientific fields. Future research on this compound will greatly benefit from such collaborative efforts.
A typical multidisciplinary workflow involves the design and synthesis of novel derivatives, followed by comprehensive biological evaluation and computational modeling. nih.gov For instance, the synthesis of new N-arylquinazoline-4-amine analogs has been coupled with in vitro anticancer activity screening against various cancer cell lines and molecular docking studies to understand their binding modes. nih.gov This integrated approach allows for a deeper understanding of structure-activity relationships and facilitates the rational design of more potent and selective compounds.
The investigation of benzo[g]quinazoline derivatives as antifungal agents also exemplifies a multidisciplinary strategy, combining chemical synthesis, in vitro screening against pathogens like Candida albicans, and computational studies such as molecular docking and QSAR to elucidate their mechanism of action and identify key structural features for activity. nih.gov By bringing together medicinal chemists, biologists, pharmacologists, and computational scientists, research on this compound can be accelerated, leading to a more efficient translation of basic research findings into potential clinical applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methylbenzo[g]quinazolin-4-amine, and how do reaction conditions influence yield and purity?
- Methodology :
- Conventional synthesis : React 2-aminobenzoic acid derivatives with methyl-substituted amines in ethanol under reflux, followed by hydrolysis and recrystallization. Yield optimization (e.g., 64% for intermediate 3a) requires precise stoichiometry and temperature control (204–206°C) .
- Electrochemical synthesis : Utilize an aluminum-carbon electrode system with acetic acid as an electrolyte for oxidative cyclization at room temperature. This method avoids high temperatures and transition metals, achieving >95% purity via gradient elution (ethyl acetate/hexanes) .
- Key characterization : IR (C=C, C=N stretches), H/C NMR (aromatic proton shifts), and HRMS for structural confirmation .
Q. How can structural modifications at the quinazoline core enhance solubility for in vitro assays?
- Approach : Introduce polar groups (e.g., morpholine, pyridylmethyl) via nucleophilic substitution or Suzuki coupling. For example, coupling with thiophen-2-ylmethanamine in DMF/Hünig’s base increases aqueous solubility while retaining planar quinazoline geometry critical for target binding .
- Validation : Monitor logP values via reverse-phase HPLC and confirm stability in PBS (pH 7.4) over 24 hours .
Q. What analytical techniques are critical for verifying the purity and identity of this compound derivatives?
- Techniques :
- LCMS : Use Agilent Diode Array Detector with TFA-acetonitrile/water gradients (3–7 min run times) to assess purity (>95%) .
- HRMS : Confirm molecular weight with <1 ppm error (e.g., CHNOS requires 362.0958; observed 362.0957) .
- NMR : Analyze substituent effects on aromatic protons (e.g., δ 8.99 ppm for quinazoline H-2 in DMSO-d) .
Advanced Research Questions
Q. How can conflicting in vitro vs. in vivo efficacy data for this compound derivatives be resolved?
- Case study : AZD0530 (a quinazoline derivative) showed low nM IC against c-Src/Abl kinases in vitro but required pharmacokinetic optimization (t = 40 h) for oral efficacy in xenograft models. Strategies include:
- Metabolic stability : Introduce 4-methylpiperazine or tetrahydro-2H-pyran groups to reduce CYP450-mediated clearance .
- Tissue penetration : Use logD-adjusted analogs (e.g., 2–3) to enhance blood-brain barrier permeability for CNS targets .
Q. What computational methods are effective in predicting the binding mode of this compound to kinase targets like EGFR T790M/C797S?
- Approach :
- Docking studies : Utilize Schrödinger Suite for induced-fit docking into EGFR’s ATP-binding pocket, focusing on diphenyl ether substituents for hydrophobic interactions with Leu858 and Met790 .
- MD simulations : Simulate >100 ns trajectories to assess stability of hydrogen bonds with hinge region (e.g., N-1 of quinazoline with Met793 backbone) .
Q. How do substituent effects at the 6-position of the quinazoline scaffold influence selectivity between homologous kinases (e.g., EGFR vs. HER2)?
- SAR insights :
- Electron-withdrawing groups (Cl, NO) : Enhance EGFR selectivity by reducing steric clashes with HER2’s Thr798 gatekeeper residue. For example, 6-bromo derivatives show >100-fold selectivity over HER2 .
- Bulkier groups (e.g., benzo[d][1,3]dioxol) : Improve Abl kinase inhibition by filling a hydrophobic pocket adjacent to the ATP site .
Q. What strategies mitigate off-target toxicity in animal models for this compound-based therapeutics?
- Approaches :
- Prodrug design : Mask amine groups with acetyl or PEGylated moieties to reduce hepatic toxicity. Hydrolyze in plasma via esterase-mediated activation .
- Dose optimization : Conduct MTD studies in BALB/c mice, adjusting dosing schedules (e.g., QD vs. BID) to balance efficacy (tumor growth inhibition >70%) and weight loss (<15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
